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2-Benzyl-4-methyl-2H-pyrazol-3-ylamine

Cat. No.: B1268944
CAS No.: 3528-49-2
M. Wt: 187.24 g/mol
InChI Key: SVINJSJPUAJVMO-UHFFFAOYSA-N
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Description

Historical Context and Significance of Pyrazole (B372694) Derivatives in Chemical Science

The journey of pyrazole chemistry began in 1883 when Ludwig Knorr first synthesized a pyrazole derivative. wikipedia.orgmdpi.com This discovery opened the door to a vast field of research, revealing that pyrazole-based molecules possess a wide array of biological activities. globalresearchonline.net Over the decades, pyrazole derivatives have been successfully developed into pharmaceuticals, agrochemicals, and dyes. globalresearchonline.netnih.gov Their applications span from anti-inflammatory drugs like celecoxib (B62257) to herbicides and insecticides. wikipedia.orgmdpi.com The versatility of the pyrazole scaffold continues to make it a focal point for the development of novel functional molecules. globalresearchonline.netnih.gov

The Position of 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine within the Pyrazole Class of Compounds

This compound belongs to the class of N-substituted aminopyrazoles. The key structural features of this compound are the pyrazole core, a benzyl (B1604629) group attached to one of the nitrogen atoms (at position 2), a methyl group at position 4, and an amine group at position 3. The specific arrangement of these substituents dictates its unique chemical personality and potential for interaction with biological systems. Its molecular formula is C₁₁H₁₃N₃, and it has a molecular weight of 187.25 g/mol . matrixscientific.com

Overview of Current Research Trajectories Involving this compound

While extensive research exists for the broader pyrazole class, investigations into this compound are more nascent. Current interest in this and similar aminopyrazole derivatives is largely driven by their potential as building blocks in medicinal chemistry. electronicsandbooks.com The general class of aminopyrazoles is being explored for a variety of therapeutic applications, including as kinase inhibitors for cancer therapy. The structural motifs present in this compound make it a candidate for synthesis of more complex molecules with potential biological activity. electronicsandbooks.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3 B1268944 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine CAS No. 3528-49-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-4-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-7-13-14(11(9)12)8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVINJSJPUAJVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349471
Record name 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3528-49-2
Record name 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Benzyl 4 Methyl 2h Pyrazol 3 Ylamine and Its Analogs

Established Synthetic Pathways to 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine

The most prevalent and established method for the synthesis of 3-aminopyrazoles, including this compound, involves the condensation of a β-ketonitrile with a substituted hydrazine (B178648). chim.it This reaction provides a direct and efficient route to the pyrazole (B372694) core.

For the specific synthesis of this compound, the key starting materials are benzylhydrazine and 2-methyl-3-oxobutanenitrile (also known as α-methylacetoacetonitrile). The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization through the attack of the second nitrogen atom of the hydrazine onto the nitrile group, leading to the formation of the aromatic pyrazole ring. chim.it

Table 1: Established Synthetic Pathways for Aminopyrazoles

PrecursorsReagents & ConditionsProductYieldReference
Hydrazine hydrate, Acrylonitrile, BenzaldehydeDry ethanol, <20°C, then base-catalyzed cyclization2-Benzyl-2H-pyrazol-3-ylamine85% researchgate.net
Benzylhydrazine, Ethoxymethylene cyanoacetic acid ethyl ester1. Condensation, 2. Saponification, 3. Thermal decarboxylation2-Benzyl-2H-pyrazol-3-ylamine90% researchgate.net
β-Ketonitriles, HydrazinesAcid or base catalysis3-AminopyrazolesGeneral Method chim.it

Development of Novel and Efficient Synthetic Routes for this compound Derivatives

Recent research has focused on developing more efficient and versatile synthetic routes to highly substituted pyrazoles. One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy. For instance, a small library of highly functionalized phenylaminopyrazoles has been prepared through a one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and substituted hydrazines like methyl- and benzyl-hydrazine. beilstein-journals.org This approach offers high regio- and chemo-selectivity, leading to a single N¹-substituted pyrazole derivative. beilstein-journals.org

Another novel approach involves the use of isoxazoles as precursors. A selective methodology for preparing highly substituted aminopyrazoles starts from an acetophenol core, which is converted to a substituted isoxazole (B147169) in two steps. This isoxazole is then transformed into a benzopyran, which, after N-alkylation, reacts with a substituted hydrazine to yield the desired aminopyrazole. bohrium.com This modular approach allows for precise control over the substitution pattern on the pyrazole ring and the exocyclic amino group. bohrium.com

Furthermore, the synthesis of perfluoroalkylated pyrazoles has been achieved through a two-step process starting from aliphatic aldehydes. A photocatalytic first step transforms the aldehydes into perfluoroalkylated enals, which then react with hydrazine to form 3,4-substituted pyrazoles in good yields (64-84%). nih.gov This method is operationally simple and avoids the use of heavy metals. nih.gov

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved efficiency. For the synthesis of pyrazole derivatives, various catalytic systems have been developed.

Palladium-catalyzed C-H allylation and benzylation of pyrazoles have been described as a general approach for their functionalization. chim.it The presence of an electron-withdrawing group at the C4 position of the pyrazole ring enhances the acidity of the C-H bond, facilitating the catalytic cycle. chim.it While this method focuses on functionalization rather than the initial ring formation, it represents a key catalytic strategy for derivatizing the pyrazole core.

In the context of green chemistry, heterogeneous catalysts are of great interest. A magnetic heterogeneous catalyst, Fe₃O₄@SiO₂@THPP, has been developed for the eco-friendly synthesis of dihydropyrano[2,3-c]pyrazoles. nih.gov This catalyst facilitates a one-pot, four-component reaction with high yields, easy magnetic recovery, and excellent reusability. nih.gov Similarly, CeO₂/SiO₂ has been used as a heterogeneous Lewis acid catalyst for the multi-component reaction to produce pyrazolones in water. thieme-connect.com

Table 2: Catalytic Approaches in Pyrazole Synthesis

Reaction TypeCatalystSubstratesKey FeaturesReference
C-H Allylation/BenzylationPalladiumPyrazoles with electron-withdrawing groupsC-H functionalization, rapid access to complex pyrazoles chim.it
Multicomponent Synthesis of Dihydropyrano[2,3-c]pyrazolesFe₃O₄@SiO₂@THPPAldehyde, malononitrile, hydrazine hydrate, β-keto esterEco-friendly, high yields, reusable catalyst nih.gov
Multicomponent Synthesis of PyrazolonesCeO₂/SiO₂Phenylhydrazine (B124118), ethyl acetoacetate, 2-naphthol, arylaldehydeGreen synthesis in water, heterogeneous catalysis thieme-connect.com

Chemo- and Regioselectivity in the Functionalization of this compound

The presence of multiple reactive sites in aminopyrazole derivatives makes chemo- and regioselectivity a critical aspect of their functionalization. The reaction of substituted hydrazines with asymmetric β-dicarbonyl compounds or their equivalents can potentially lead to two isomeric pyrazoles.

In the synthesis of phenylaminopyrazoles from active methylene reagents, phenylisothiocyanate, and methyl- or benzyl-hydrazine, the reaction exhibits high regioselectivity. The substituted nitrogen atom of the hydrazine selectively displaces the thiomethyl group of an intermediate, and the subsequent cyclization is also selective, yielding a single N¹-substituted pyrazole isomer. beilstein-journals.org

Theoretical calculations, such as Density Functional Theory (DFT), have been employed to understand and predict the regioselectivity of these reactions. nih.gov For instance, in the reaction of bis(3-amino-1H-pyrazolo[3,4-b]pyridine) with prop-2-en-1-ones, DFT calculations of activation energy and natural atomic charges correctly predicted the experimentally observed regioselectivity. nih.gov

Furthermore, the functionalization of the pyrazole ring itself can be controlled. For example, a regioselective vinylogous addition reaction of 4-alkenyl-5-aminopyrazoles to alkyl trifluoropyruvates has been reported, yielding highly functionalized tertiary alcohols. nih.gov The reaction proceeds with high diastereoselectivity, and a proposed mechanism involves hydrogen bonding between the aminopyrazole and the electrophile, which directs the attack. nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. Key strategies include the use of green solvents like water, solvent-free reactions, and the use of reusable catalysts. thieme-connect.com

Microwave-assisted synthesis has been shown to be an effective green technique for preparing aminopyrazoles. tandfonline.com For example, the reaction of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine under microwave irradiation significantly reduces the reaction time compared to conventional heating without affecting the regioselectivity. chim.it Grinding techniques have also been employed for the green synthesis of pyrazole derivatives. nih.gov

The use of water as a solvent is a cornerstone of green chemistry. An environmentally benign aqueous synthesis of tetrasubstituted pyrazoles has been reported using cetyltrimethylammonium bromide (CTAB) as a surfactant in a one-pot reaction of arylaldehydes, ethyl acetoacetate, and hydrazines. thieme-connect.com Deep eutectic solvents (DES) have also been utilized as a green and efficient medium for N-alkylation/acylation reactions in the synthesis of complex heterocyclic systems. nih.gov

Table 3: Green Chemistry Approaches in Pyrazole Synthesis

Green Chemistry PrincipleMethodExampleAdvantagesReference
Alternative Energy SourceMicrowave IrradiationSynthesis of aminopyrazoles from 3-methoxyacrylonitrile and phenylhydrazineReduced reaction time chim.it
Green SolventWater with CTABOne-pot synthesis of tetrasubstituted pyrazolesEnvironmentally friendly, efficient thieme-connect.com
Green SolventDeep Eutectic Solvents (DES)N-alkylation/acylation reactionsEfficient, improved yield, cost-effective nih.gov
Solvent-freeGrinding TechniquesSynthesis of pyrazole derivativesReduced solvent waste nih.gov

Spectroscopic and Structural Characterization of 2 Benzyl 4 Methyl 2h Pyrazol 3 Ylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR spectroscopy would provide critical information regarding the connectivity of atoms and the chemical environment of each proton and carbon atom.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the benzyl (B1604629) group, the methyl group, the pyrazole (B372694) ring, and the amine group. The benzylic protons (CH₂) would likely appear as a singlet, integrating to two protons. The protons of the phenyl ring would exhibit multiplets in the aromatic region of the spectrum. The methyl group protons on the pyrazole ring would also present as a singlet, integrating to three protons. The pyrazole ring proton would appear as a singlet, and its chemical shift would be indicative of its position on the heterocyclic ring. The protons of the amine group (NH₂) would likely appear as a broad singlet, and its chemical shift could be influenced by solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. Separate signals would be anticipated for the carbons of the benzyl group (both aliphatic CH₂ and aromatic CH), the methyl group, and the pyrazole ring. The chemical shifts of the pyrazole ring carbons would be particularly informative for confirming the substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
NH₂ Variable Broad Singlet 2H
Phenyl-H 7.20-7.40 Multiplet 5H
Pyrazole-H ~5.80 Singlet 1H
Benzyl-CH₂ ~5.20 Singlet 2H

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Pyrazole-C (C-NH₂) ~150
Pyrazole-C (C-Benzyl) ~140
Phenyl-C (Quaternary) ~138
Phenyl-CH 127-129
Pyrazole-C (C-CH₃) ~110
Pyrazole-CH ~95
Benzyl-CH₂ ~55

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications in the Analysis of this compound and Its Metabolites

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₃N₃), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺.

The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Key fragmentation pathways could include the loss of the benzyl group, cleavage of the pyrazole ring, and loss of the amine group. The identification of these characteristic fragment ions would further corroborate the proposed structure. In metabolic studies, MS techniques, particularly liquid chromatography-mass spectrometry (LC-MS), would be crucial for identifying and quantifying metabolites of this compound in biological matrices.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Possible Fragment Ion
200.1239 [M+H]⁺ (Protonated Molecule)
91.0548 [C₇H₇]⁺ (Benzyl Cation)

Note: These are theoretical m/z values for the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrazole and phenyl rings, and N-H bending vibrations.

Raman spectroscopy would provide additional information, particularly for the symmetric vibrations and non-polar bonds, which might be weak or absent in the IR spectrum. Together, these techniques allow for a comprehensive vibrational analysis of the molecule.

Table 4: Predicted Characteristic Infrared Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Type
Amine (N-H) 3300-3500 Stretching
Aromatic C-H 3000-3100 Stretching
Aliphatic C-H 2850-3000 Stretching
C=N, C=C 1500-1650 Stretching

Note: These are general ranges and the exact positions can vary.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound is readily available in the public domain, analysis of its derivatives would provide invaluable insight. Single-crystal X-ray diffraction studies on a suitable derivative would reveal bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. Such studies have been instrumental in understanding the structural nuances of similar pyrazole derivatives.

Furthermore, crystallographic data would elucidate intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. For instance, studies on halogenated aminopyrazole derivatives have detailed how intermolecular forces influence their solid-state architecture.

Chiroptical Spectroscopy of Enantiomerically Pure this compound Analogs

While this compound itself is not chiral, the introduction of a chiral center, for instance by substitution on the benzyl group or the pyrazole ring, would lead to enantiomeric analogs. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), would be essential for characterizing these enantiomerically pure analogs.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules. ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. These techniques would be critical for distinguishing between enantiomers and for studying their stereochemical properties.

Computational Chemistry and Molecular Modeling Studies of 2 Benzyl 4 Methyl 2h Pyrazol 3 Ylamine

Quantum Chemical Calculations on the Electronic Structure and Reactivity of 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. tandfonline.com For this compound, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set would be employed to optimize the molecule's three-dimensional geometry and compute its electronic characteristics. researchgate.netsci-hub.se

These calculations yield critical data points that describe the molecule's stability, reactivity, and spectroscopic profile. Key parameters include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map provides a visual guide to the charge distribution across the molecule. tandfonline.com The MEP map illustrates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for predicting how the molecule will interact with other chemical species and biological receptors. researchgate.net

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated via DFT/B3LYP) This table is illustrative, showing the type of data generated from DFT calculations.

Parameter Value Unit Significance
Energy of HOMO -5.8 eV Electron-donating capacity
Energy of LUMO -1.2 eV Electron-accepting capacity
HOMO-LUMO Gap (ΔE) 4.6 eV Chemical reactivity, stability
Dipole Moment 2.5 Debye Molecular polarity
Total Energy -1580 Hartrees Thermodynamic stability

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions of this compound

While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. eurasianjournals.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.gov

For this compound, an MD simulation would reveal the accessible conformations of the flexible benzyl (B1604629) group relative to the rigid pyrazole (B372694) core. The simulation trajectory allows for the analysis of parameters like the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify the most flexible regions of the molecule. researchgate.net When simulated in a solvent like water, MD can elucidate the formation and dynamics of hydrogen bonds and other non-covalent interactions, which are crucial for understanding its solubility and the stability of potential ligand-receptor complexes. nih.govresearchgate.net

Docking and Molecular Recognition Studies of this compound with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein or enzyme. nih.gov

In a typical study, the 3D structure of a target protein is obtained, and docking software (e.g., AutoDock Vina) is used to place the ligand into the binding site in various possible conformations. nih.govnih.gov The software then calculates a binding affinity or docking score, which estimates the strength of the interaction. Analysis of the best-scoring pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues. nih.gov For instance, studies on related pyrazole derivatives have identified potential interactions with targets like DNA gyrase or various kinases. nih.govnih.gov Docking this compound could reveal its potential to inhibit specific enzymes, guiding further experimental validation.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table is for demonstrative purposes only.

Parameter Result Details
Binding Affinity -9.2 kcal/mol Indicates strong, favorable binding
Hydrogen Bonds 2 Amine group with Asp145; Pyrazole N with Gln85
Hydrophobic Interactions 5 Benzyl ring with Leu25, Val33; Methyl group with Ala50
Pi-Pi Stacking 1 Pyrazole ring with Phe144

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. While a QSAR model cannot be built from a single compound, this compound would serve as a template or lead compound in such an analysis.

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), involves generating 3D structures of a series of analogs, aligning them, and calculating steric and electrostatic fields around them. A statistical model is then built to relate variations in these fields to changes in observed biological activity. The resulting model can be visualized as contour maps, highlighting regions where modifications to the molecule (e.g., adding bulky groups or electron-withdrawing groups) are predicted to increase or decrease activity. This provides a rational basis for designing more potent analogs.

Pharmacophore Modeling Based on the Structure of this compound

Pharmacophore modeling is another crucial technique in drug design, focused on identifying the essential 3D arrangement of chemical features (the pharmacophore) required for a molecule to exert a specific biological effect. nih.gov If this compound were identified as an active compound, it could be used, along with other active analogs, to generate a pharmacophore model.

The model would consist of features such as hydrogen bond donors (e.g., the amine group), hydrogen bond acceptors (e.g., pyrazole nitrogens), aromatic rings, and hydrophobic centers (e.g., the benzyl and methyl groups). nih.gov The model also defines the specific spatial distances and angles between these features. This pharmacophore can then be used as a 3D query to screen large virtual libraries of compounds to find other, structurally diverse molecules that fit the model and are therefore likely to possess similar biological activity. nih.gov

In Vitro Screening and Identification of Biological Targets for this compound

Currently, there are no specific studies available in the public domain that detail the in vitro screening of this compound against a broad panel of biological targets. While related pyrazole derivatives have been investigated for various activities, including the inhibition of enzymes or interaction with receptors, this specific compound has not been the subject of such published research. Therefore, its primary biological targets remain unidentified.

Elucidation of Molecular Mechanisms of Action of this compound

The molecular mechanism of action for this compound has not been elucidated in any published scientific literature. Mechanistic studies are contingent on the prior identification of biological targets and observed bioactivity, which, as noted above, are not currently documented for this compound.

Investigation of this compound’s Influence on Specific Cellular Signaling Pathways (e.g., MAPK, Apoptosis, GPCR)

There is no available research data on the effects of this compound on any specific cellular signaling pathways, including but not limited to the MAPK, apoptosis, or GPCR pathways. While pyrazole-containing compounds have been implicated in the modulation of such pathways, these findings are not specific to this compound.

Enzyme Inhibition/Activation Kinetics and Specificity of this compound

Detailed kinetic studies concerning the potential inhibition or activation of enzymes by this compound are not present in the available scientific literature. Consequently, no data tables on its inhibitory constants (e.g., IC₅₀, Kᵢ) or activation parameters can be provided. The specificity of its interaction with any particular enzyme is also unknown.

Receptor Binding Profiles and Ligand Affinity of this compound

No studies have been published that profile the binding of this compound to a panel of receptors. As a result, its ligand affinity, selectivity, and potential agonistic or antagonistic properties at any given receptor are currently undefined.

Conclusion

2-Benzyl-4-methyl-2H-pyrazol-3-ylamine stands as a compound with considerable untapped potential. Its foundation in the rich history of pyrazole (B372694) chemistry, combined with its specific structural features, makes it a valuable building block for the synthesis of novel molecules. While direct research on this compound is still in its early stages, the well-documented importance of the aminopyrazole scaffold in medicinal and materials chemistry suggests that this compound will likely be the subject of further investigation, potentially leading to the development of new and valuable chemical entities.

Structure Activity Relationship Sar and Rational Design of 2 Benzyl 4 Methyl 2h Pyrazol 3 Ylamine Analogs

Systematic Modification of the Benzyl (B1604629) Moiety in 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine

The benzyl group attached to the N2 position of the pyrazole (B372694) ring is a primary target for systematic modification to explore its interaction with hydrophobic pockets in target proteins. Research on related pyrazole structures demonstrates that the nature and position of substituents on the benzyl ring can dramatically influence biological activity.

For instance, studies on analogous compounds have shown that introducing electron-withdrawing groups, such as chloro or nitro groups, or electron-donating groups like methoxy, can alter the electronic properties and steric profile of the molecule. nih.gov This can lead to significant changes in binding affinity and efficacy. In one study of benzofuran-tetrazole hybrids, which also feature a substituted benzyl moiety, derivatives with a 4-chlorobenzyl group showed potent anti-proliferative activity. researchgate.net The substitution pattern on the phenyl ring is critical; for example, new azomethine compounds with an electron-withdrawing group like chlorine at the ortho position of a phenyl ring showed a satisfactory anti-inflammatory effect. nih.gov

Table 1: Representative Modifications of the Benzyl Moiety and Their Reported Effects in Analogous Scaffolds

Parent Scaffold TypeBenzyl Moiety ModificationObserved EffectReference
Phenyl-pyrazoleIntroduction of chloro and trifluoromethyl groupsEnhanced pain inhibition nih.gov
Phenyl-pyrazoleAddition of electron-withdrawing groups (e.g., -Cl, -NO2)Increased anti-inflammatory activity nih.gov
Benzofuran-tetrazoleSubstitution with 4-Chlorobenzyl groupHigh anti-proliferative activity against HCT116 and Miapaca2 cell lines researchgate.net
Phenyl-pyrazoleReplacement of a polar 4-hydroxyphenyl with a bulky 1-naphthylSignificant reduction in antidepressant effect nih.gov

Chemical Space Exploration of Substituents on the Pyrazole Ring of this compound

Exploring the chemical space of the pyrazole ring itself is a fundamental strategy. For the this compound core, key positions for modification include the C4-methyl group and the C3-amino group. The properties of the pyrazole ring, including its acidity and basicity, can be modulated by the substituents attached to it. mdpi.com

Replacing the C4-methyl group with other alkyl or aryl groups can influence the molecule's conformation and steric interactions with a target. The amino group at C3 is a crucial pharmacophoric feature, often involved in key hydrogen bonding interactions. Functionalization of this amino group can lead to multifunctional, pharmacologically active compounds. mdpi.com For example, converting the amine to an amide or sulfonamide can introduce new interaction points and alter solubility. In a series of pyrazole derivatives, the introduction of a thienyl moiety at position 5 was found to significantly increase acute toxicity, highlighting the sensitivity of the scaffold to substitution. mdpi.com

Table 2: Exploration of Pyrazole Ring Substituents in Analogous Compounds

Position of SubstitutionType of SubstituentResulting Change in ActivityReference
C4CarbaldehydeHigh anti-inflammatory activity reported for p-nitrophenyl moiety connected to pyrazole nih.gov
C3/C5Diphenyl vs. Triphenyl substitutionsDiphenyl substitutions favored α-GlyIs inhibition, while triphenyl favored AChE inhibition nih.gov
C3/C5Two bromophenyl substitutionsPotent inhibition of hCA I and II isoforms nih.gov
N1N-unsubstituted vs. N-substitutedN-unsubstituted analogs showed good antioxidant properties, while N-substituted were less active mdpi.com

Bioisosteric Replacements and Scaffold Hopping Strategies for this compound

Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry tactics used to discover novel chemotypes with improved properties while retaining the key binding interactions of the original molecule. unife.it These strategies involve replacing the central pyrazole ring or its key functional groups with other chemical structures that are sterically and electronically similar.

A prominent example is the replacement of the pyrazole core in cannabinoid receptor 1 (CB1) antagonists. In a scaffold hopping approach, the methylpyrazole core of Rimonabant was successfully replaced by a pyrazine, leading to a new series of potent CB1 antagonists. ebi.ac.ukdrugbank.com Other studies have demonstrated that thiazoles, triazoles, and imidazoles can serve as effective bioisosteres for the 1,5-diarylpyrazole motif, yielding compounds with significant antagonistic activity and high receptor selectivity. nih.gov Similarly, imidazole (B134444) and oxazole (B20620) rings have been designed as bioisosteres for the dihydropyrazole core of other CB1 receptor antagonists. nih.gov This approach can lead to compounds with entirely new intellectual property and potentially improved pharmacokinetic profiles. nih.govnih.gov

Table 3: Examples of Bioisosteric Replacement and Scaffold Hopping from Pyrazole Cores

Original ScaffoldReplacement Scaffold/BioisostereTarget/ApplicationReference
1,5-Diarylpyrazole (in Rimonabant)PyrazineCB1 Receptor Antagonist ebi.ac.ukdrugbank.com
1,5-DiarylpyrazoleThiazole, Triazole, ImidazoleCB1 Receptor Antagonist nih.gov
DihydropyrazoleImidazole, OxazoleCB1 Receptor Antagonist nih.gov
PyrazolePyrazolineCB2 Receptor Ligands nih.gov

Conformational Restriction and Rigidity Enhancements in this compound Derivatives

Flexible molecules can adopt numerous conformations, and often only one is active. Conformational restriction, or rigidification, is a strategy to lock a molecule into its bioactive conformation, which can lead to increased potency and selectivity by reducing the entropic penalty of binding.

This can be achieved by introducing cyclic structures or incorporating double or triple bonds. For example, a strategy of converting flexible N-acylhydrazones into conformationally constrained quinazolinone derivatives proved successful in identifying new analgesic prototypes with an optimized activity profile. nih.gov In another innovative approach, nitroarenes were converted into rigidified bicyclic pyrrolidine (B122466) analogues, which can serve as effective isosteres for rigid piperidines. nih.gov Applying such principles to this compound could involve cyclizing the benzyl group back onto the pyrazole ring or linking the C3-amino group to the C4-methyl group to form a fused ring system, thereby creating a more rigid structure with well-defined substituent orientations.

Combinatorial Chemistry and Library Synthesis of this compound Analogs

To efficiently explore the SAR of the this compound scaffold, combinatorial chemistry and library synthesis are powerful tools. These techniques allow for the rapid generation of a large number of analogs by systematically varying the substituents at different positions. nih.gov

The synthesis of pyrazole libraries often involves multicomponent reactions or the use of solid-phase synthesis techniques. For example, a library of pyrazole–imidazo[1,2‐α]pyridine scaffolds was designed and synthesized through a one‐pot three‐component tandem reaction. researchgate.net Another approach involves the reaction of a core intermediate, like pyrazole-1-carbothiohydrazide, with a diverse set of reactants such as hydrazonyl chlorides, α-haloketones, and aldehydes to produce a library of molecularly diverse compounds. nih.gov The synthesis of pyrazoline derivatives from various substituted chalcones is another common method for generating compound libraries. researchgate.net Such libraries can then be screened for biological activity, allowing for a rapid and comprehensive exploration of the chemical space around the parent scaffold. mdpi.comnih.gov

Pioneering the Future of a Niche Pyrazole Derivative: Emerging Research Horizons for this compound

While extensive, publicly available research on the specific applications and future directions of this compound is limited, the broader field of pyrazole chemistry provides a framework for envisioning its potential. The following sections explore prospective research avenues for this compound, drawing upon analogous advancements in computational chemistry, materials science, and analytical techniques.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Benzyl-4-methyl-2H-pyrazol-3-ylamine, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : A widely used approach involves cyclocondensation reactions, where substituted hydrazines react with β-keto esters or nitriles to form the pyrazole core. For example, the Mannich reaction can introduce benzyl groups via alkylation or arylation steps . Key conditions include:

  • Catalyst selection : Calcium hydroxide or other bases to facilitate deprotonation.
  • Temperature control : Reactions often proceed at reflux (e.g., in dioxane or ethanol) to ensure completion.
  • Protection/deprotection : Use of Boc (tert-butoxycarbonyl) groups to protect amine functionalities during synthesis .
    • Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol improves purity.

Q. How can chromatography and mass spectrometry be employed to characterize this compound, and what structural features aid in its identification?

  • Methodological Answer :

  • HPLC/GC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) resolves impurities. The compound’s aromatic benzyl group and pyrazole ring enhance UV absorption at ~260 nm, aiding detection .
  • High-Resolution Mass Spectrometry (HRMS) : The molecular ion [M+H]⁺ at m/z 202.1 (calculated for C₁₁H₁₃N₃) confirms the molecular formula. Fragmentation patterns (e.g., loss of –CH₂C₆H₅) validate the benzyl substituent .
  • NMR : Distinct signals include:
  • ¹H NMR : Pyrazole C-H protons (δ 6.2–6.5 ppm), benzyl CH₂ (δ 4.8–5.2 ppm), and methyl groups (δ 2.1–2.3 ppm).
  • ¹³C NMR : Pyrazole carbons (δ 140–150 ppm), benzyl carbons (δ 125–135 ppm) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in hydrogen bonding patterns observed in the crystal structure of this compound derivatives?

  • Methodological Answer :

  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D–H···A motifs) and identify recurring motifs (e.g., R₂²(8) rings). This resolves ambiguities in donor-acceptor assignments .
  • DFT Calculations : Compare experimental (X-ray) and computed (B3LYP/6-31G*) bond lengths/angles to validate intermolecular interactions. Discrepancies >0.1 Å suggest lattice packing effects .
  • Temperature-Dependent Studies : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal motion’s impact on apparent bond distortions .

Q. How can SHELX and ORTEP-III software be utilized to determine the crystal structure of this compound, and what challenges arise during refinement?

  • Methodological Answer :

  • SHELX Workflow :

Data Integration : Use SHELXC to process diffraction data (e.g., .hkl files).

Structure Solution : SHELXD for dual-space methods (e.g., charge flipping) to locate heavy atoms.

Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters. Challenges include handling disorder in benzyl groups; apply PART and SUMP instructions to model split positions .

  • ORTEP-III Visualization : Generate thermal ellipsoid plots to assess atomic displacement parameters (ADPs). High ADPs (>0.2 Ų) for methyl groups may indicate rotational disorder, requiring constrained refinement (ISOR commands in SHELXL) .

Q. What role do substituent effects (e.g., benzyl vs. methyl groups) play in modulating the compound’s reactivity and intermolecular interactions?

  • Methodological Answer :

  • Electron-Withdrawing/Donating Effects : The benzyl group’s electron-donating nature increases pyrazole ring electron density, altering nucleophilic substitution rates (e.g., SNAr reactions at the 3-amine position).
  • Steric Effects : Bulkier substituents (e.g., trityl vs. methyl) hinder π-π stacking in crystals, reducing melting points and solubility. Quantify via Hirshfeld surface analysis (CrystalExplorer) .
  • Hydrogen Bonding : Methyl groups participate in weaker C–H···N interactions, while benzyl groups enable stronger N–H···π bonds. Compare interaction energies using PIXEL calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.